(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE
Description
Properties
IUPAC Name |
(E)-3-[2-[(2-chlorophenyl)methoxy]phenyl]-2-cyano-N-(3,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Cl3N2O2/c24-18-10-19(25)12-20(11-18)28-23(29)17(13-27)9-15-5-2-4-8-22(15)30-14-16-6-1-3-7-21(16)26/h1-12H,14H2,(H,28,29)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPLSPGZUPGTPW-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2C=C(C#N)C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=CC=C2/C=C(\C#N)/C(=O)NC3=CC(=CC(=C3)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE typically involves several steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2-chlorobenzyl chloride with 2-hydroxybenzaldehyde to form an intermediate, which is then reacted with 3,5-dichloroaniline and acrylonitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the cyano and chloro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for probing biochemical pathways.
Medicine
In medicine, (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE has potential applications as a pharmaceutical intermediate. Its structural features may be exploited to develop new drugs with specific therapeutic targets.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-3-{2-[(2-CHLOROBENZYL)OXY]PHENYL}-2-CYANO-N-(3,5-DICHLOROPHENYL)ACRYLAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues
Bioactivity and Mechanism
- Antioxidant/Anti-inflammatory Activity: Thiophene-based analogues (e.g., compound 3f in ) show superior radical scavenging (DPPH assay) and anti-inflammatory effects (carrageenan-induced edema) due to phenolic substitutions.
- Ion Channel Modulation: SGA-1 and SGA-4 modulate TPC2 channels by altering ion selectivity (Na⁺ vs. Ca²⁺), driven by hydroxy and dichlorophenyl groups .
- Supramolecular Assembly : Triazole-thione derivatives form hydrogen-bonded networks, unlike the target compound’s planar acrylamide structure .
Key Research Findings
- Substituent Impact: Chlorine Atoms: 3,5-Dichlorophenyl and 2-chlorobenzyloxy groups enhance lipophilicity (logP ~4.5 estimated), improving membrane permeability compared to non-chlorinated analogues . Cyano Group: Stabilizes the acrylamide’s conjugated system, increasing electrophilicity for nucleophilic attack (e.g., cysteine residues in proteins) .
- Bioactivity Trade-offs: Thiophene analogues with phenolic -OH exhibit stronger antioxidant activity (IC₅₀ ~12 µM in DPPH assay) but lower metabolic stability . The target compound’s dichlorophenyl amide may favor receptor binding over antioxidant activity, aligning with SGA-1’s ion channel effects .
Data Tables
Table 1: Comparative Physicochemical Properties
Biological Activity
The compound (2E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 445.9 g/mol. The structure features a cyano group, chlorinated phenyl groups, and an acetamide moiety, which contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H20Cl2N3O2 |
| Molecular Weight | 445.9 g/mol |
| IUPAC Name | (2E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide |
| SMILES | CC(=O)NC1=CC=C(C=C1)C(=C/C2=CC=CC=C2OCC3=CC=CC=C3Cl)C#N |
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticancer Activity:
Studies have shown that compounds with similar structures can inhibit cancer cell proliferation. For instance, a derivative of this compound was tested against various cancer cell lines and demonstrated potent cytotoxic effects, potentially through the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in the Journal of Medicinal Chemistry, a related compound was found to inhibit the growth of breast cancer cells by inducing apoptosis via the mitochondrial pathway .
2. Anti-inflammatory Effects:
The compound may also possess anti-inflammatory properties. Research has indicated that similar acrylamide derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models.
Research Findings:
A study highlighted that acrylamide-based compounds inhibited the expression of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages .
3. G Protein-Coupled Receptor Modulation:
The structure suggests potential interaction with G protein-coupled receptors (GPCRs), which play critical roles in various physiological processes. Compounds with similar functionalities have been shown to act as agonists or antagonists at specific GPCRs, influencing pathways related to pain perception and inflammation .
Synthesis
The synthesis of (2E)-3-{2-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-(3,5-dichlorophenyl)acrylamide typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include:
- Formation of Intermediate Compounds:
- Reaction of 2-chlorobenzyl alcohol with phenolic compounds under basic conditions.
- Coupling Reactions:
- Utilizing palladium-catalyzed coupling methods to form the final product.
Applications
The biological activities of this compound suggest potential applications in:
- Pharmacology: Development of new anticancer agents.
- Material Science: As a building block for advanced materials with specific properties.
- Organic Synthesis: Serving as an intermediate in synthesizing other biologically active compounds.
Q & A
Basic: What synthetic routes are commonly used to prepare this compound, and what reaction conditions critically influence yield and purity?
Methodological Answer:
The compound is typically synthesized via Knoevenagel condensation , a key step that forms the acrylamide backbone. A representative procedure involves:
- Reacting ethyl 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxylate with substituted benzaldehydes (e.g., 2-chlorobenzaldehyde derivatives) in toluene under reflux.
- Catalytic amounts of piperidine and acetic acid are used to promote condensation .
- Post-reaction, the product is purified via recrystallization (e.g., using ethanol or methanol) to achieve high purity (72–94% yields) .
Critical Factors: - Solvent choice : Toluene ensures optimal reflux conditions.
- Catalyst ratio : Piperidine (base) and acetic acid (acid) synergistically drive the reaction.
- Reaction time : 5–6 hours under reflux ensures completion .
Basic: Which spectroscopic techniques are most effective for structural characterization?
Methodological Answer:
The compound’s structure is validated using:
IR spectroscopy : Confirms the presence of cyano (CN, ~2200 cm⁻¹) and acrylamide (C=O, ~1650 cm⁻¹) groups .
¹H NMR : Identifies aromatic protons (δ 6.8–8.0 ppm) and methoxy/chlorobenzyl groups (e.g., δ 5.2 ppm for –OCH2–) .
Mass spectrometry (MS) : Determines molecular weight (e.g., [M+H]+ peaks matching C₂₅H₁₉Cl₃N₂O₃) .
Advanced: How can synthesis efficiency and purity be optimized in multi-step reactions?
Methodological Answer:
Optimization strategies include:
- Intermediate purification : Isolating intermediates (e.g., chlorophenyl-methoxyphenyl precursors) via column chromatography to minimize side reactions .
- Catalyst screening : Testing alternatives to piperidine (e.g., DBU or ionic liquids) to enhance reaction rates .
- Solvent-free conditions : Exploring microwave-assisted synthesis to reduce solvent use and improve yields .
- In-line monitoring : Using TLC or HPLC to track reaction progress and terminate at optimal conversion .
Advanced: What in vitro/in vivo models are suitable for evaluating anti-inflammatory and antioxidant activities?
Methodological Answer:
- In vitro antioxidant assays :
- DPPH radical scavenging : Measures hydrogen-donating capacity (IC₅₀ values compared to ascorbic acid) .
- Lipid peroxidation inhibition : Evaluates protection against Fe²⁺-induced oxidative damage in rat liver homogenates .
- In vivo anti-inflammatory models :
- Carrageenan-induced paw edema (rats) : Administer the compound (50–100 mg/kg) and measure edema reduction over 4–6 hours .
- Cytokine profiling : Quantify TNF-α and IL-6 levels in serum via ELISA to assess immune modulation .
Advanced: How do structural modifications (e.g., substituent variations) affect biological activity?
Methodological Answer:
- Substituent analysis :
- Chlorine position : 2-Chlorobenzyl groups enhance anti-inflammatory activity compared to para-substituted analogs due to improved lipophilicity .
- Cyano group : Critical for hydrogen bonding with biological targets (e.g., COX-2 enzyme) .
- Case study : Analogues with 3,5-dichlorophenyl substituents show higher antimicrobial activity (MIC = 4–6 μM) against multidrug-resistant pathogens, likely due to increased membrane permeability .
Advanced: What analytical methods assess stability and degradation under varying storage conditions?
Methodological Answer:
- Forced degradation studies :
- Hydrolytic stability : Incubate in acidic (0.1M HCl), basic (0.1M NaOH), and neutral buffers at 40°C for 24 hours. Monitor via HPLC for degradation products (e.g., cyano group hydrolysis) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze using LC-MS to identify photodegradants (e.g., dechlorinated byproducts) .
- Storage recommendations :
- Store in amber vials at –20°C under inert gas (N₂/Ar) to prevent oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
